3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride
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Overview
Description
3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a propane chain, which is further connected to a dimethylcyclohexyl group via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3,4-dimethylcyclohexanol with 1-chloropropane-3-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Nucleophilic substitution: Sulfonamide, sulfonate ester, or sulfonothioate.
Reduction: Sulfonyl group.
Oxidation: Sulfonic acid.
Scientific Research Applications
3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonic acid
- 3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonamide
- 3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonate ester
Uniqueness
3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group with a dimethylcyclohexyl ether moiety. This structure imparts specific reactivity and properties that are distinct from other similar compounds, making it valuable for specialized applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C11H21ClO3S |
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Molecular Weight |
268.80 g/mol |
IUPAC Name |
3-(3,4-dimethylcyclohexyl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-9-4-5-11(8-10(9)2)15-6-3-7-16(12,13)14/h9-11H,3-8H2,1-2H3 |
InChI Key |
FKDFUPJFZSKARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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